molecular formula C54H92 B14623434 3-(Cholestan-3-ylidene)cholestane CAS No. 58567-42-3

3-(Cholestan-3-ylidene)cholestane

Cat. No.: B14623434
CAS No.: 58567-42-3
M. Wt: 741.3 g/mol
InChI Key: ZFLBFINVJHDOJX-KAEWKBQLSA-N
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Description

3-(Cholestan-3-ylidene)cholestane is a complex organic compound derived from cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record

Preparation Methods

The synthesis of 3-(Cholestan-3-ylidene)cholestane typically involves several steps, starting from cholestan-3-one. One common method is the modified Clemmensen reduction, which involves the reduction of cholestan-3-one using zinc amalgam and hydrochloric acid in an ether solvent . The reaction conditions are carefully controlled, with temperatures maintained between -10°C and -15°C. The product is then purified through column chromatography and recrystallization.

Chemical Reactions Analysis

3-(Cholestan-3-ylidene)cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of cholestan-3-one to cholestane can be achieved using zinc and hydrochloric acid . Oxidation reactions can convert cholestane derivatives into more complex molecules, such as cholestane-3β,5α,6β-triol, which has neuroprotective properties . Common reagents used in these reactions include hydrogen chloride, zinc, and various oxidizing agents.

Mechanism of Action

The mechanism of action of 3-(Cholestan-3-ylidene)cholestane and its derivatives often involves interactions with cellular membranes and receptors. For instance, cholestane-3β,5α,6β-triol exerts its neuroprotective effects by negatively modulating NMDA receptors, thereby protecting neurons from glutamate-induced toxicity . This modulation involves the attenuation of calcium influx and the reduction of NMDA-mediated currents in neurons.

Comparison with Similar Compounds

3-(Cholestan-3-ylidene)cholestane is unique compared to other cholestane derivatives due to its specific structure and biological activities. Similar compounds include cholestane, cholestene, and cholestan-3-one . While cholestane is a saturated tetracyclic triterpene, cholestene contains a double bond, and cholestan-3-one has a ketone functional group. Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

58567-42-3

Molecular Formula

C54H92

Molecular Weight

741.3 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-3-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C54H92/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-41-33-39(25-29-51(41,7)49(43)27-31-53(45,47)9)40-26-30-52(8)42(34-40)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h35-38,41-50H,11-34H2,1-10H3/t37-,38-,41?,42?,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53-,54-/m1/s1

InChI Key

ZFLBFINVJHDOJX-KAEWKBQLSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C5CCC6(C(C5)CCC7C6CCC8(C7CCC8C(C)CCCC(C)C)C)C)C4)C)C

Origin of Product

United States

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